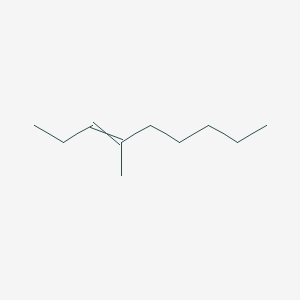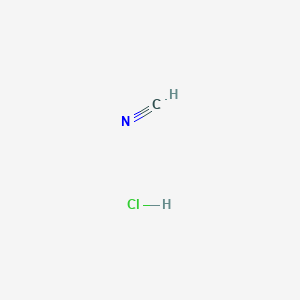
Hydrogen chloride hydrogen cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen chloride hydrogen cyanide is a compound that combines the properties of both hydrogen chloride and hydrogen cyanide. Hydrogen chloride is a diatomic molecule consisting of a hydrogen atom and a chlorine atom, while hydrogen cyanide is a molecule composed of a hydrogen atom, a carbon atom, and a nitrogen atom. Both compounds are highly toxic and have significant industrial and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrogen chloride can be prepared on an industrial scale by reacting salt (sodium chloride) with sulfuric acid or by the direct combination of hydrogen and chlorine at high temperatures . Hydrogen cyanide is typically produced through the Andrussow process, which involves the reaction of ammonia, methane, and air over a platinum catalyst .
Industrial Production Methods
Hydrogen chloride is often generated as a by-product during the manufacture of chlorinated hydrocarbons . Hydrogen cyanide is produced on a large scale for use in the production of potassium cyanide and adiponitrile, which are used in mining and plastics, respectively .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen chloride and hydrogen cyanide undergo various chemical reactions, including:
Oxidation and Reduction: Hydrogen cyanide can be oxidized to form cyanogen or reduced to form methane and ammonia.
Substitution: Hydrogen chloride can react with potassium cyanide to form potassium chloride and hydrogen cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen cyanide reacts with oxygen in the presence of a catalyst to form cyanogen.
Substitution: Hydrogen chloride reacts with potassium cyanide under standard conditions to produce potassium chloride and hydrogen cyanide.
Major Products
Oxidation of Hydrogen Cyanide: Cyanogen
Substitution Reaction: Potassium chloride and hydrogen cyanide
Applications De Recherche Scientifique
Hydrogen chloride and hydrogen cyanide have numerous applications in scientific research:
Mécanisme D'action
Hydrogen cyanide exerts its toxic effects by inhibiting the mitochondrial electron transport chain, specifically binding to the a3 portion of cytochrome oxidase. This prevents cells from utilizing oxygen, leading to cellular hypoxia and rapid death . Hydrogen chloride, being a strong acid, can cause severe irritation and damage to tissues upon contact.
Comparaison Avec Des Composés Similaires
Hydrogen chloride and hydrogen cyanide can be compared with other similar compounds:
Hydrogen Fluoride (HF): Similar to hydrogen chloride, hydrogen fluoride is a diatomic molecule with strong acidic properties.
Cyanogen (C2N2): Cyanogen is a dimer of hydrogen cyanide and shares similar toxic properties.
Hydrogen Bromide (HBr): Like hydrogen chloride, hydrogen bromide is a diatomic molecule with strong acidic properties.
Hydrogen chloride hydrogen cyanide is unique due to its combination of properties from both hydrogen chloride and hydrogen cyanide, making it a compound of significant interest in various fields of research and industry.
Propriétés
Numéro CAS |
145791-03-3 |
|---|---|
Formule moléculaire |
CH2ClN |
Poids moléculaire |
63.48 g/mol |
Nom IUPAC |
formonitrile;hydrochloride |
InChI |
InChI=1S/CHN.ClH/c1-2;/h1H;1H |
Clé InChI |
VSXLDBOVSVRINA-UHFFFAOYSA-N |
SMILES canonique |
C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


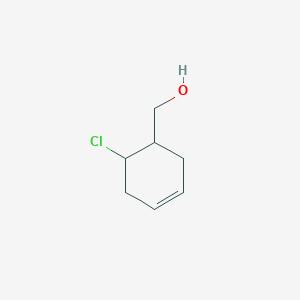


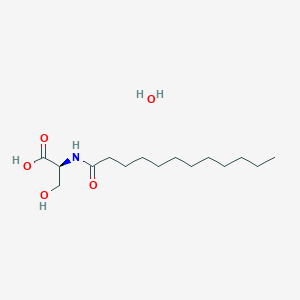
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)

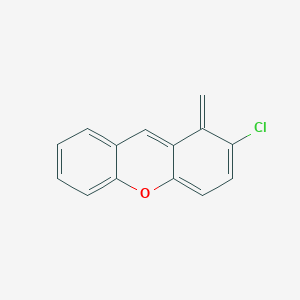
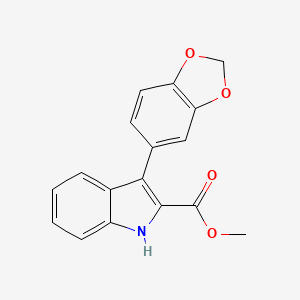
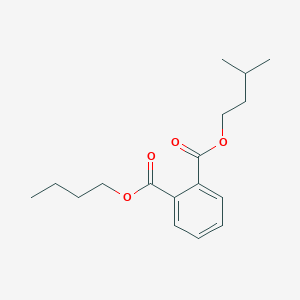
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
